molecular formula C10H11N3O4 B11870429 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine CAS No. 62194-84-7

2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B11870429
CAS No.: 62194-84-7
M. Wt: 237.21 g/mol
InChI Key: DWEIXOBYZFICKP-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine (CAS 62194-84-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in anti-infective drug discovery. With the molecular formula C 10 H 11 N 3 O 4 and a molecular weight of 237.21 g/mol, this compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmaceutical development . This scaffold is recognized for its diverse biological activities and is found in several clinical drugs. The primary research value of this specific nitro- and alkoxy-substituted analogue lies in its role as a key building block for synthesizing novel compounds aimed at combating Mycobacterium tuberculosis . The imidazo[1,2-a]pyridine core has shown promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB, making it a critical scaffold in modern tuberculosis drug discovery research . Researchers utilize this compound to develop potential inhibitors targeting the QcrB subunit of the essential cytochrome bcc complex in the oxidative phosphorylation pathway of M. tuberculosis, a validated mechanism of action for advanced anti-TB candidates like Telacebec (Q203), which is currently in clinical trials . This product is intended for research and laboratory use only. It is not intended for personal, human, or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62194-84-7

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

2-(2-methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H11N3O4/c1-16-6-7-17-9-10(13(14)15)12-5-3-2-4-8(12)11-9/h2-5H,6-7H2,1H3

InChI Key

DWEIXOBYZFICKP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of 2-chloro-4-nitropyridine with 2-methoxyethanol. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction . The mixture is usually heated to promote the reaction, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Various nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(2-Methoxyethoxy)-3-aminoimidazo[1,2-a]pyridine.

    Substitution: Depending on the nucleophile used, products can include 2-(2-Methoxyethoxy)-3-alkylimidazo[1,2-a]pyridine or 2-(2-Methoxyethoxy)-3-thioimidazo[1,2-a]pyridine.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in the inhibition of enzymes or disruption of cellular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

2-Thioalkyl Derivatives

2-Thioalkyl-3-nitroimidazo[1,2-a]pyridines (e.g., 2-thiomethyl or 2-thioethyl analogs) exhibit moderate to strong antibacterial activity. The sulfur atom in the thioalkyl group contributes to lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the 2-methoxyethoxy analog. For instance, 2-thioalkyl derivatives showed MIC values of 2–8 μg/mL against Staphylococcus aureus but required structural optimization to mitigate solubility challenges .

2-Aryl Derivatives

Aryl-substituted analogs, such as 2-(4-fluorophenyl)-3-nitroimidazo[1,2-a]pyridine, demonstrate enhanced aromatic π-π stacking interactions with target enzymes, improving binding affinity. However, their low solubility (e.g., logP > 3.5) limits bioavailability. The 2-methoxyethoxy derivative, with a logP of ~2.8, offers a favorable balance between hydrophobicity and solubility .

Sulfonylmethyl Derivatives

Compounds like 6-chloro-8-[(4-chlorophenyl)thio]-2-[(4-methoxyphenylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine (3f) incorporate sulfonyl groups to boost solubility and metabolic stability. These derivatives exhibit improved aqueous solubility (>50 μM) and longer plasma half-lives (~4.5 hours in mice) compared to 2-methoxyethoxy analogs (~3 hours), but synthetic complexity and reduced potency (IC₅₀ = 1.2 μM vs. 0.8 μM for 2-methoxyethoxy) remain challenges .

Simple Alkyl Substituents

2-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 34165-09-8) lacks polar functional groups, resulting in poor solubility (logP = 2.1, aqueous solubility <10 μM). While it retains moderate antileishmanial activity (IC₅₀ = 5.3 μM), its pharmacokinetic profile is inferior to 2-methoxyethoxy derivatives .

Physicochemical Properties

Compound Substituent logP Aqueous Solubility (μM) Melting Point (°C)
2-(2-Methoxyethoxy)-3-nitro 2-Methoxyethoxy 2.8 120 173–175
2-(4-Fluorophenyl)-3-nitro 4-Fluorophenyl 3.6 25 158–160
2-Thiomethyl-3-nitro Thiomethyl 3.2 40 184–186
2-Sulfonylmethyl-3-nitro 4-Methoxyphenylsulfonyl 2.5 55 214
2-Methyl-3-nitro Methyl 2.1 <10 158–159

Data compiled from

Pharmacokinetic Profiles

Compound Plasma Half-Life (h) Metabolic Stability (% remaining) Protein Binding (%)
2-(2-Methoxyethoxy)-3-nitro 3.0 85 92
2-Sulfonylmethyl-3-nitro 4.5 78 88
2-(4-Fluorophenyl)-3-nitro 2.2 65 95

Data from in vitro and murine studies

Biological Activity

2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a nitro group and a methoxyethoxy substituent, which contribute to its pharmacological properties. The imidazo[1,2-a]pyridine structure is known for its versatility and efficacy against various biological targets.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity. For instance, studies have shown that compounds within this class can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Specifically, this compound has been evaluated for its cytotoxic effects against multiple cancer cell lines, demonstrating significant antiproliferative activity.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
MCF-7 (Breast Cancer)4.5Inhibition of cell cycle progression
HeLa (Cervical Cancer)6.0Disruption of mitochondrial function

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It exhibits activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The mechanism typically involves disruption of microbial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group is crucial for its anticancer properties, as it enhances electron affinity and facilitates interactions with biological macromolecules. The methoxyethoxy side chain contributes to solubility and bioavailability.

Case Studies

  • Hypoxia-Selective Activation : A study explored the hypoxia-activatable prodrug potential of nitroimidazole derivatives, including those similar to this compound. The findings indicated that under hypoxic conditions, these compounds undergo reduction to release active cytotoxic species selectively in tumor microenvironments, enhancing therapeutic efficacy while minimizing systemic toxicity .
  • Antiparasitic Activity : Another investigation assessed the efficacy of imidazo[1,2-a]pyridine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Results showed that certain derivatives displayed significant activity with IC50 values in the low micromolar range, indicating potential for development as antiparasitic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-(2-methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via sequential coupling reactions using N-tosylhydrazones and functionalized vinyl groups. Key steps include cyclization in ethanol or dimethoxyethane under reflux, with potassium carbonate as a base. Optimization involves adjusting solvent polarity (e.g., cyclohexane/ethyl acetate ratios for chromatography) and temperature to achieve yields >80% .

Q. How can structural confirmation be reliably achieved for nitroimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Analyze substituent-induced chemical shifts (e.g., nitro groups downfield-shift aromatic protons to δ 7.2–9.4 ppm) .
  • HRMS (ESI): Confirm molecular weight with precision <1 ppm error (e.g., C15H16N3O4 requires m/z 302.1142) .
  • IR Spectroscopy: Identify nitro group stretching vibrations (~1378–1527 cm⁻¹) and methoxy C–O bonds (~1212 cm⁻¹) .

Q. What solvents and chromatographic systems are optimal for purifying 3-nitroimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Non-polar solvents like cyclohexane combined with ethyl acetate (5:5 or 7:3 ratios) yield Rf values of 0.25–0.4 on silica TLC. For polar derivatives (e.g., 3u), use gradient elution with dichloromethane/methanol .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions influence the antileishmanial activity of 3-nitroimidazo[1,2-a]pyridines?

  • Methodological Answer: Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., nitro at C3, fluorophenyl at C2) enhance antiparasitic activity by promoting bioactivation via nitroreductases .
  • Bulkier substituents (e.g., biphenylvinyl at C2) reduce solubility but improve target binding affinity. Use logP calculations and in vitro cytotoxicity assays (e.g., HepG2 cell line) to balance potency and toxicity .

Q. Why do some 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives lack antibacterial activity despite structural similarities to bioactive analogs?

  • Data Contradiction Analysis: Derivatives like 5a–k showed no activity against S. aureus or P. aeruginosa due to poor membrane permeability. Compare with active analogs (e.g., 3t–3y) using molecular dynamics simulations to assess steric hindrance from methoxy groups .

Q. What strategies improve aqueous solubility of 3-nitroimidazo[1,2-a]pyridines for in vivo pharmacokinetic studies?

  • Methodological Answer:

  • Pro-drug design: Replace methoxyethoxy groups with phosphate esters (hydrolyzable in vivo) .
  • Co-solvent systems: Use cyclodextrin complexes or PEG-based formulations to enhance bioavailability. Monitor plasma stability via HPLC-MS .

Q. How does the nitro group at C3 participate in bioactivation pathways for antiparasitic activity?

  • Mechanistic Insight: The nitro group undergoes single-electron reduction by type 1 nitroreductases (NTR1), generating cytotoxic nitro radicals. Validate via EPR spectroscopy and NTR1 knockout assays in Leishmania models .

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